molecular formula C7H4F12O B107237 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane CAS No. 16627-71-7

1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane

Cat. No.: B107237
CAS No.: 16627-71-7
M. Wt: 332.09 g/mol
InChI Key: ZNBGTBKGFZMWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane is a highly fluorinated ether compound with the molecular formula C(_7)H(4)F({12})O. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly resistant to chemical reactions and degradation. It is used in various industrial and scientific applications due to its stability and inertness.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane typically involves the reaction of perfluorinated alcohols with appropriate fluorinated alkyl halides under controlled conditions. One common method includes the use of a base such as potassium carbonate to facilitate the etherification reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions in specialized reactors designed to handle highly fluorinated compounds. The process includes rigorous purification steps to ensure the removal of any impurities, which is crucial for applications requiring high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane is highly resistant to many types of chemical reactions due to the presence of multiple fluorine atoms. it can undergo specific reactions under controlled conditions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, although these are rare due to the stability of the C-F bonds.

    Reduction Reactions: Under extreme conditions, it may undergo reduction reactions, but these are not common.

Common Reagents and Conditions:

    Nucleophiles: Strong nucleophiles such as alkoxides can be used in substitution reactions.

    Reducing Agents: Powerful reducing agents like lithium aluminum hydride may be employed, though the reaction conditions need to be carefully controlled.

Major Products: The major products of these reactions are typically other fluorinated compounds, which retain the stability and inertness of the original compound.

Scientific Research Applications

1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in various organic synthesis reactions due to its inertness.

    Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to resist metabolic degradation.

    Industry: Utilized in the production of high-performance materials, including fluoropolymers and specialty coatings.

Mechanism of Action

The mechanism by which 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane exerts its effects is primarily through its chemical stability and resistance to degradation. The multiple fluorine atoms create a strong electron-withdrawing effect, which stabilizes the compound and makes it less reactive. This stability is beneficial in applications where long-term durability and resistance to harsh conditions are required.

Comparison with Similar Compounds

    1,1,2,2,3,3,4,4-Octafluorobutane: Another highly fluorinated compound with similar stability but different applications.

    Perfluorohexane: Known for its use in medical imaging and as a coolant in electronic applications.

    1,1,2,2-Tetrafluoroethane: Commonly used as a refrigerant and in aerosol propellants.

Uniqueness: 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane is unique due to its specific combination of fluorinated groups, which provides a balance of stability and functionality. Its ether linkage also distinguishes it from other perfluorinated compounds, offering unique properties for specialized applications.

This compound’s unique structure and properties make it a valuable asset in various fields, from industrial applications to cutting-edge scientific research.

Properties

IUPAC Name

1,1,2,2,3,3,4,4-octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F12O/c8-2(9)5(14,15)7(18,19)4(12,13)1-20-6(16,17)3(10)11/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBGTBKGFZMWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382158
Record name 1H,1H,5H-Perfluoropentyl-1,1,2,2-tetrafluoroethylether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16627-71-7
Record name 1H,1H,5H-Perfluoropentyl-1,1,2,2-tetrafluoroethylether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3,4,4-octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane
Reactant of Route 2
1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane
Reactant of Route 3
1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane
Reactant of Route 4
Reactant of Route 4
1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane
Reactant of Route 5
1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane
Reactant of Route 6
1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.